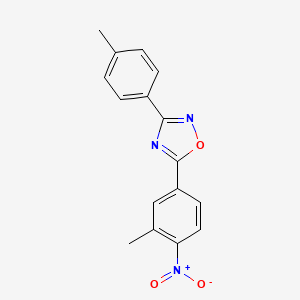
5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound within the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their various biological activities and applications in material science.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves cyclization reactions. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized from different precursors like nitrobenzoic acid and methyl salicylate, undergoing catalytic hydrogenation and dehydrating reactions (Li Shi-feng, 2007).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is typically confirmed using spectroscopic methods like FT-IR and NMR. These methods help in determining the functional groups and overall molecular framework, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Oxadiazole compounds can undergo various chemical reactions, including nitration, reduction, and substitution. For example, the nitration of oxadiazole derivatives has been studied extensively, revealing different product ratios based on reaction conditions (A. Blackhall et al., 1980). These reactions significantly influence the compound's chemical properties and potential applications.
科学的研究の応用
Corrosion Inhibition
Oxadiazole derivatives have been identified as effective agents for controlling mild steel dissolution in acidic environments. Their corrosion inhibition efficiency was tested through various techniques, demonstrating high inhibition efficiency at certain concentrations. These studies also involved computational simulations to corroborate experimental findings, highlighting the compounds' mixed type of inhibition and adherence to Langmuir adsorption isotherm (Kalia et al., 2020).
Antimicrobial Activity
Several oxadiazole derivatives have shown valuable biological effects, including antibacterial, antifungal, and anti-tubercular activities. The synthesis of these compounds has been detailed, along with their structural elucidation and antimicrobial screening against various pathogens. Some derivatives displayed remarkable activity against bacteria such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Anticancer Properties
Investigations into the cytotoxicity of oxadiazole derivatives have shown some compounds exhibiting significant cytotoxic properties when compared to standard treatments. These findings suggest potential avenues for developing new anticancer therapies (Mutchu et al., 2018).
Material Science Applications
Research into mesogenic materials based on oxadiazole compounds with nitro terminal groups has led to the synthesis of new homologous series displaying liquid crystalline behavior. These findings are significant for the development of materials with specific thermal and electrical properties (Abboud et al., 2017).
Green Chemistry Approaches
The eco-friendly synthesis of 2-aryl-1,3,4-oxadiazoles using water as a reaction medium highlights the shift towards sustainable chemical processes. This method offers advantages such as high yields, simplicity in purification, and elimination of harmful solvents (Zhu et al., 2015).
特性
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-3-5-12(6-4-10)15-17-16(22-18-15)13-7-8-14(19(20)21)11(2)9-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXFDKFWLKBNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

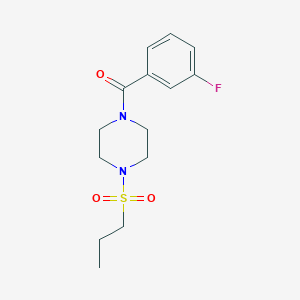
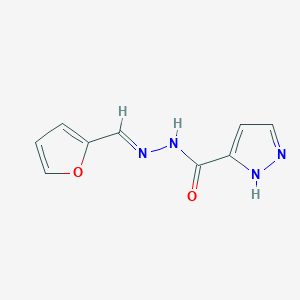
![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)
![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)
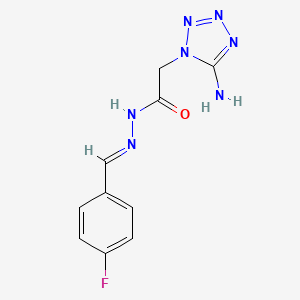
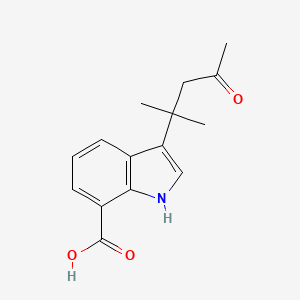
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)
![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)
![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)
![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)